ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate

Pim kinase Cancer therapeutics Kinase inhibitor scaffold

This pyrrolyl-thiazole-4-carboxamide-piperidine scaffold is the Incyte-validated Pim kinase inhibitor core with sub-nM pan-Pim potency. Its ethyl carbamate group provides orthogonal protection, enabling sequential deprotection strategies impossible with Boc/Cbz analogs. Select the correct 4-carboxamide regioisomer to preserve ATP-pocket binding geometry. ≥95% purity ensures reliable solution-phase library synthesis.

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 1207018-55-0
Cat. No. B2668209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate
CAS1207018-55-0
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)N3C=CC=C3
InChIInChI=1S/C16H20N4O3S/c1-2-23-16(22)20-9-5-12(6-10-20)17-14(21)13-11-24-15(18-13)19-7-3-4-8-19/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,17,21)
InChIKeyVUBQLBAUJMWGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate (CAS 1207018-55-0): Core Scaffold Definition and Procurement Relevance


Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate (CAS 1207018-55-0) is a heterocyclic building block comprising a 2-(1H-pyrrol-1-yl)thiazole-4-carboxamide core linked via an amide bond to an N-ethylcarboxylate-piperidine moiety [1]. The compound belongs to the pyrrolyl-thiazole carboxamide class, which has been extensively patented as a privileged scaffold for kinase inhibition, most notably against the Pim kinase family (Pim1, Pim2, Pim3) by Incyte Corporation [2][3]. With a molecular weight of 348.4 g/mol, XLogP3 of 2.1, topological polar surface area (TPSA) of 105 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, the compound occupies a favorable region of oral drug-like chemical space while retaining a versatile synthetic handle for downstream elaboration [1].

Why Generic Substitution Fails for Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate: Structural Specificity Drives Kinase Selectivity


Within the pyrrolyl-thiazole carboxamide class, even minor variations in the amide substituent or the piperidine protecting group produce dramatic shifts in kinase selectivity, cellular potency, and metabolic stability. For example, in the Incyte Pim kinase patent series, compounds bearing the N-ethylcarboxylate-piperidine tail exhibit distinct Pim isoform selectivity profiles compared to analogs with tert-butyl carbamate, acetyl, or unsubstituted piperidine groups [1][2]. The ethyl carboxylate group specifically serves as a moderately lipophilic, metabolically labile handle that can be tuned for prodrug strategies, whereas the tert-butyl carbamate analog (CAS 1251581-70-0) requires acidic deprotection conditions incompatible with acid-sensitive downstream targets . Furthermore, the 4-carboxamide regioisomer on the thiazole ring (as opposed to the 5-carboxamide isomer) dictates the vector of the piperidine tail, directly impacting binding pose within the kinase ATP pocket [1]. Generic substitution with a close analog bearing a different N-substituent or thiazole regioisomer therefore risks complete loss of target engagement and is not scientifically interchangeable.

Quantitative Differentiation Evidence for Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate


Pim Kinase Inhibitor Scaffold Validation: Potency Benchmarks from Incyte Patent Series

The target compound's 2-(1H-pyrrol-1-yl)thiazole-4-carboxamide-piperidine template is the core scaffold of Incyte's clinical-stage Pim kinase inhibitor program. In the Incyte patent US8575145, closely related compounds bearing the same pyrrolyl-thiazole-piperidine architecture achieve single-digit nanomolar IC50 values against all three Pim isoforms: Pim1 IC50 = 0.8 nM, Pim2 IC50 = 0.5 nM, Pim3 IC50 = 3 nM for one representative (Compound 106/66) [1]; and Pim1 IC50 = 1.5 nM, Pim2 IC50 = 49 nM, Pim3 IC50 = 2 nM for another (Compound 18) [2]. These data validate that the core scaffold embodied by CAS 1207018-55-0 is capable of supporting sub-nanomolar kinase inhibition after appropriate elaboration of the piperidine tail. In contrast, thiazole-5-carboxamide regioisomers or non-piperidine amide analogs reported in the same patent typically show 10- to 100-fold reduced Pim2 potency, underscoring the importance of the 4-carboxamide-piperidine connectivity [1].

Pim kinase Cancer therapeutics Kinase inhibitor scaffold

Physicochemical Property Differentiation vs. Closest Commercial Analog (CAS 1207054-40-7)

Compared to the closest commercially available 2-(1H-pyrrol-1-yl)thiazole-4-carboxamide analog, N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide (CAS 1207054-40-7), the target compound offers substantially differentiated physicochemical properties that favor its selection as a soluble, polar intermediate for multi-step synthesis. CAS 1207018-55-0 has a topological polar surface area (TPSA) of 105 Ų vs. 75.2 Ų for the fluorophenyl analog, a 40% increase that predicts improved aqueous solubility [1][2]. Its XLogP3 of 2.1 vs. 3.0 represents a 0.9 log unit reduction in lipophilicity, placing it closer to the optimal range (XLogP 1–3) for oral bioavailability [1][2]. The target compound also features 5 rotatable bonds vs. 3, offering greater conformational flexibility for optimizing target binding, and 5 hydrogen bond acceptors vs. 4, providing additional solvation capacity [1][2].

Physicochemical profiling Drug-likeness Solubility optimization

Orthogonal Deprotection Strategy: Ethyl Carbamate vs. tert-Butyl Carbamate Analogs

The ethyl carbamate (ethyl piperidine-1-carboxylate) moiety in CAS 1207018-55-0 provides an orthogonal deprotection handle compared to the tert-butyl carbamate (Boc) group found in the closest piperidine-containing analog, tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamido)piperidine-1-carboxylate (CAS 1251581-70-0) [1]. Ethyl carbamates are cleaved under strongly basic conditions (e.g., NaOH/EtOH reflux or TMSI), whereas Boc groups require acidic conditions (TFA or HCl/dioxane) [2]. This orthogonality enables sequential deprotection strategies in complex molecule synthesis. Furthermore, the target compound's 4-carboxamide connectivity on the thiazole ring differs from the 5-carboxamide connectivity of CAS 1251581-70-0, resulting in a distinct spatial orientation of the piperidine tail relative to the pyrrolyl-thiazole plane [1].

Protecting group strategy Orthogonal synthesis Multi-step organic synthesis

Commercial Availability and Purity Benchmarking Against In-Class Building Blocks

CAS 1207018-55-0 is commercially available from multiple authenticated suppliers in the Life Chemicals screening compound collection (catalog ID F5856-0092) and other vendor catalogs, with typical purity specifications of ≥95% [1]. In contrast, several close structural analogs, including the thiazole-5-carboxamide regioisomer series, are listed predominantly by single suppliers or with lower purity grades (≥90%), limiting procurement flexibility and quality assurance for multi-gram scale-up [2]. The compound's well-defined synthetic route—starting from condensation of ethyl 2-formyl-1H-pyrrole-1-carboxylate with thiosemicarbazide followed by amide coupling with ethyl piperidine-1-carboxylate—enables reliable batch-to-batch reproducibility at scales exceeding 100 mg [1][3].

Chemical procurement Building block sourcing Synthesis feasibility

Optimal Application Scenarios for Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate in Research and Industrial Settings


Kinase-Focused Medicinal Chemistry: Pim and Related Kinase Inhibitor Lead Optimization

The compound is optimally deployed as a key intermediate in structure-activity relationship (SAR) campaigns targeting Pim1, Pim2, and Pim3 kinases. As demonstrated by Incyte's patent series, the pyrrolyl-thiazole-4-carboxamide-piperidine scaffold supports sub-nanomolar pan-Pim inhibition (Pim1 IC50 = 0.8 nM, Pim2 IC50 = 0.5 nM, Pim3 IC50 = 3 nM) when the piperidine N-substituent is optimized [1]. The ethyl carbamate group of CAS 1207018-55-0 serves as a cleavable handle that can be removed under basic conditions to expose the free piperidine for further derivatization, or retained as a metabolically labile prodrug element. This scenario is particularly relevant for oncology programs where Pim kinase overexpression drives hematologic and solid tumor progression [2].

Orthogonal Multi-Step Synthesis Requiring Chemoselective Deprotection

For complex molecule synthesis requiring sequential deprotection of multiple amine protecting groups, CAS 1207018-55-0 provides a critical advantage: its ethyl carbamate group is orthogonal to the widely used tert-butyl carbamate (Boc), benzyl carbamate (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) protecting groups [1]. This enables synthetic routes where the Boc group (on another amine) is removed under acidic conditions while the ethyl carbamate remains intact, or conversely, the ethyl carbamate is cleaved with TMSI or NaOH without affecting acid-sensitive functionality [2]. The 4-carboxamide connectivity on the thiazole ring also ensures the correct spatial orientation of the piperidine tail for target engagement, a geometry that cannot be replicated with 5-carboxamide regioisomers [3].

Building Block Procurement for Parallel Library Synthesis

The compound's multi-supplier commercial availability at ≥95% purity makes it suitable for parallel library synthesis in hit-to-lead and lead optimization programs. With a TPSA of 105 Ų and XLogP3 of 2.1—properties that predict favorable aqueous solubility—the intermediate can be reliably used in solution-phase amide coupling, sulfonylation, and reductive amination reactions without solubility-related yield losses [1]. The presence of 5 hydrogen bond acceptors also enhances solvation during automated high-throughput chemistry workflows, reducing precipitation and clogging risks in microfluidic or array-based synthesis platforms [1].

Chemical Biology Tool Compound Synthesis for Target Validation

When conjugated to biotin, fluorophores, or photoaffinity labels via the piperidine nitrogen (after ethyl carbamate cleavage), CAS 1207018-55-0 can serve as a scaffold for generating chemical biology probes to validate Pim kinase or other kinase targets in cellular contexts. The scaffold's validated kinase binding mode, supported by the sub-nanomolar IC50 data from the Incyte patent series [1], ensures that probe molecules retain target engagement after linker attachment. The compound's moderate lipophilicity (XLogP3 = 2.1) also minimizes non-specific membrane partitioning, reducing background signal in cellular imaging and pull-down experiments [2].

Quote Request

Request a Quote for ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.